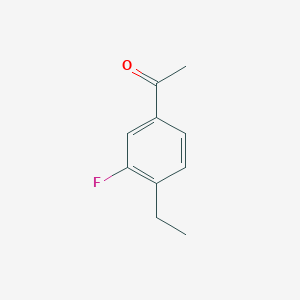

Ethanone, 1-(4-ethyl-3-fluorophenyl)-

Description

Significance of Aryl Ketones in Modern Organic Synthesis

Aryl ketones, which are characterized by a carbonyl group attached to an aromatic ring, are fundamental building blocks in the field of organic synthesis. chemicalbook.com Their importance stems from their versatile reactivity and their prevalence as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and fragrances. chemicalbook.com The presence of both an aromatic ring and a carbonyl group allows for a diverse range of chemical transformations. For instance, the carbonyl group can be reduced to form secondary alcohols, which are themselves valuable synthetic intermediates. chemicalbook.com Furthermore, the aromatic ring can undergo various substitution reactions, such as halogenation or nitration, enabling the introduction of additional functional groups and the fine-tuning of the molecule's properties. chemicalbook.com The interplay between the electronic effects of the aromatic ring and the reactivity of the carbonyl group makes aryl ketones indispensable tools for synthetic chemists.

Strategic Role of Fluorine Substitution in Aromatic Compounds

The introduction of fluorine atoms into aromatic compounds is a widely employed strategy in medicinal chemistry and materials science, owing to the unique properties of this halogen. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom, yet it imparts profound changes to the electronic and metabolic properties of a molecule. nist.gov

One of the key advantages of fluorine substitution is the enhancement of metabolic stability. By strategically placing fluorine atoms on a molecule, chemists can block sites that are susceptible to metabolic oxidation by enzymes in the body, thereby prolonging the compound's therapeutic effect. bldpharm.com

Furthermore, the high electronegativity of fluorine can significantly alter the acidity or basicity of nearby functional groups, which in turn can influence a molecule's pharmacokinetic profile and its binding affinity to biological targets. sigmaaldrich.com The introduction of fluorine can also increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. sigmaaldrich.comscbt.com These combined effects often lead to enhanced biological activity and improved drug-like properties. nist.govscbt.com

Contextualization of Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)- within Current Chemical Research Trends

"Ethanone, 1-(4-ethyl-3-fluorophenyl)-" is a specific example of a substituted aryl ketone that embodies the principles discussed above. While detailed, peer-reviewed research specifically focused on this compound is not extensively available in the public domain, its chemical structure suggests its potential utility as a valuable intermediate in synthetic and medicinal chemistry.

The molecule features a 1-(ethanone) group attached to a phenyl ring, which is further substituted with an ethyl group at the 4-position and a fluorine atom at the 3-position. This combination of an aryl ketone scaffold with strategic fluorine substitution places it firmly within contemporary research interests. The ethyl group can influence the molecule's lipophilicity and steric profile, while the fluorine atom can impart the beneficial properties mentioned previously, such as enhanced metabolic stability and altered electronic characteristics.

Given the established importance of fluorinated aryl ketones, it is plausible that "Ethanone, 1-(4-ethyl-3-fluorophenyl)-" could serve as a precursor for the synthesis of more complex molecules with potential applications in areas such as drug discovery. The specific substitution pattern may be designed to target a particular biological receptor or to fine-tune the pharmacokinetic properties of a lead compound. Further research would be necessary to fully elucidate the specific properties and potential applications of this particular ethanone derivative.

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(4-ethyl-3-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H11FO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

QWMCJRIHOYBIPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)C)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethanone, 1 4 Ethyl 3 Fluorophenyl and Analogs

Established Synthetic Pathways to Fluorinated Ethanones

Friedel-Crafts Acylation Approaches for Aromatic Ketones

A cornerstone of aromatic ketone synthesis is the Friedel-Crafts acylation, a reaction that introduces an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.comchemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction typically involves the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.uk

For the synthesis of Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)-, the logical starting material would be 1-ethyl-2-fluorobenzene (B140242). The reaction with an acylating agent like acetyl chloride (CH₃COCl) would introduce the ethanoyl group. The directing effects of the existing substituents on the aromatic ring are crucial for determining the regioselectivity of the acylation. The ethyl group is an activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In this case, the incoming acyl group would be directed to the position para to the ethyl group and meta to the fluorine, yielding the desired 1-(4-ethyl-3-fluorophenyl)ethanone.

The general mechanism involves the formation of a highly electrophilic acylium ion, generated from the reaction between the acyl chloride and the Lewis acid catalyst. sigmaaldrich.com This acylium ion then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the aryl ketone. sigmaaldrich.com A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polysubstitution reactions. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| 1-ethyl-2-fluorobenzene | Acetyl chloride | AlCl₃ | Ethanone, 1-(4-ethyl-3-fluorophenyl)- | Friedel-Crafts Acylation |

| Benzene (B151609) | Ethanoyl chloride | AlCl₃ | Phenylethanone | Friedel-Crafts Acylation |

Cross-Coupling Strategies for Aryl-Ketone Linkages (e.g., Palladium-Catalyzed Methods)

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.org Methods such as the Suzuki-Miyaura and Mizoroki-Heck reactions offer versatile and highly selective routes to aryl ketones, often under milder conditions than traditional methods. acs.orgwikipedia.orgharvard.edu

The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu For the synthesis of 1-(4-ethyl-3-fluorophenyl)ethanone, one could envision coupling (4-ethyl-3-fluorophenyl)boronic acid with an acetylating agent equivalent, or conversely, coupling a halide derivative of 1-ethyl-2-fluorobenzene with a suitable organoboron reagent containing the acetyl group. This method is known for its tolerance of a wide range of functional groups. wikipedia.org

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org While classically used to form substituted alkenes, variations of this reaction can be employed to construct aryl-ketone linkages. researchgate.netacs.orgorganic-chemistry.org For instance, the reaction of an aryl halide with a vinyl ether, followed by hydrolysis, can yield an aryl ketone. This approach provides an alternative disconnection for the synthesis of the target compound.

These cross-coupling methods offer significant advantages in terms of functional group compatibility and regioselectivity, making them powerful alternatives to classical methods like Friedel-Crafts acylation. acs.org

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | General Product |

| Suzuki-Miyaura | Arylboronic acid | Aryl/Vinyl halide | Palladium complex | Biaryl or Vinylarene |

| Mizoroki-Heck | Aryl/Vinyl halide | Alkene | Palladium complex | Substituted alkene |

Oxidative Transformations for Side-Chain Modification

The formation of an ethanone moiety can also be achieved through the oxidation of a pre-existing side chain on the aromatic ring. The oxidation of an ethyl group attached to a benzene ring can lead to the corresponding acetophenone (B1666503) derivative. rsc.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically employed for this transformation. libretexts.orglibretexts.orgscribd.com

For the synthesis of 1-(4-ethyl-3-fluorophenyl)ethanone, this would conceptually involve the selective oxidation of a diethyl-substituted fluorobenzene (B45895) at one of the ethyl groups. However, controlling the reaction to achieve mono-oxidation can be challenging, and the conditions required are often harsh. The benzylic carbon must possess at least one hydrogen for the oxidation to proceed. libretexts.orglibretexts.org

More recent methods have explored the use of milder and more selective catalysts. For instance, palladium nanoparticles have been shown to catalyze the liquid phase oxidation of ethylbenzene (B125841) to acetophenone with high selectivity. rsc.org Such methods represent a more controlled approach to side-chain oxidation for the synthesis of aryl ketones.

Reductive Transformations of Carbonyl Groups

Once the aryl ketone, such as 1-(4-ethyl-3-fluorophenyl)ethanone, is synthesized, the carbonyl group can be further transformed. A common transformation is the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). Two classical methods for this are the Clemmensen and Wolff-Kishner reductions.

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes. wikipedia.orgorgoreview.comchem-station.commedium.comlibretexts.org This method is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.commedium.com The reaction is performed under strongly acidic conditions, which limits its use with acid-sensitive substrates. orgoreview.commedium.comlibretexts.org

The Wolff-Kishner reduction , on the other hand, is carried out under basic conditions. orgoreview.comwikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com The ketone is first converted to a hydrazone, which is then heated with a strong base, such as potassium hydroxide (B78521), in a high-boiling solvent like diethylene glycol. byjus.com The driving force for the reaction is the formation of nitrogen gas. masterorganicchemistry.com The choice between the Clemmensen and Wolff-Kishner reduction often depends on the stability of other functional groups present in the molecule. orgoreview.commasterorganicchemistry.com

These reductive methods are valuable for converting the ethanone group into an ethyl group, providing access to different analogs of the target compound.

| Reduction Method | Reagents | Conditions | Substrate Compatibility |

| Clemmensen | Zinc amalgam (Zn(Hg)), conc. HCl | Acidic | Not suitable for acid-sensitive substrates |

| Wolff-Kishner | Hydrazine (B178648) (H₂NNH₂), KOH, heat | Basic | Not suitable for base-sensitive substrates |

Novel and Green Synthesis Techniques

Sonochemical Assistance in Ethanone Derivatization

In the quest for more environmentally friendly and efficient synthetic methods, sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool. nih.gov Ultrasound irradiation can enhance reaction rates, improve yields, and allow for milder reaction conditions. nih.govmdpi.comnih.govresearchgate.net

The use of ultrasound can be applied to various reactions for the synthesis and derivatization of ethanones. For example, ultrasound has been successfully used to assist in the synthesis of β-acetamido ketones and other ketone derivatives. aip.orgaip.org The acoustic cavitation generated by ultrasound can lead to the formation of localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. nih.gov

Sonochemical methods are considered a form of "green chemistry" as they often lead to shorter reaction times, reduced energy consumption, and can sometimes be performed in greener solvents like water or even under solvent-free conditions. benthamdirect.comscribd.comresearchgate.net The application of sonochemistry to the synthesis of 1-(4-ethyl-3-fluorophenyl)ethanone and its analogs could offer a more sustainable and efficient alternative to traditional methods. For instance, ultrasound has been shown to promote the bromination of acetophenones, a key step in the synthesis of many derivatives. nih.govresearchgate.net

Solar-Assisted Synthetic Approaches to Aryl Ketones

The use of visible light as a renewable energy source in chemical synthesis has gained significant traction. Photoredox catalysis, in particular, has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions.

Recent studies have demonstrated the synthesis of aryl ketones from aryldiazonium salts, carbon monoxide, and (hetero)arenes at room temperature using visible-light catalysis. researchgate.net This method involves the generation of aryl radicals from aryldiazonium salts, which are then converted to acyl radicals in a carbon monoxide atmosphere. researchgate.net The process is often mediated by a photocatalyst, such as Eosin Y, which can efficiently absorb visible light to initiate the radical cascade. researchgate.net These light-mediated transformations offer an attractive and efficient pathway for synthesizing a diverse range of aryl ketones. researchgate.netresearchgate.net

Another approach involves the use of photoredox catalysts to mediate the formation of acyl radicals from α-keto acids. organic-chemistry.org These reactive intermediates can then be coupled with aryl halides to produce various ketones. organic-chemistry.org The use of microfluidic photoreactors has been shown to enhance the synthetic performance and scalability of such photochemical methods. unipd.it

Table 1: Comparison of Solar-Assisted Methods for Aryl Ketone Synthesis

| Method | Reactants | Catalyst | Conditions | Advantages |

| Aryldiazonium Salts | Aryldiazonium salt, CO, (Hetero)arene | Eosin Y | Room Temperature, Visible Light | Mild conditions, efficient |

| α-Keto Acids | α-Keto acid, Aryl halide | Photoredox catalyst, Ni(II) catalyst | Visible Light | Atom-economical, tolerates various functional groups |

Enzymatic Catalysis in Chiral Ethanone Synthesis (e.g., Ketoreductases)

The synthesis of chiral alcohols, which are valuable precursors to enantiomerically pure ethanones, can be effectively achieved through enzymatic catalysis. Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are particularly useful for the asymmetric reduction of prochiral ketones. nih.govfrontiersin.org

These enzymes exhibit high stereoselectivity and operate under mild reaction conditions, making them an environmentally friendly alternative to traditional chemical reductants. frontiersin.orgresearchgate.net Advances in protein engineering have led to the development of highly efficient and selective KREDs for the synthesis of specific chiral alcohols, which are key intermediates in the production of pharmaceuticals. rsc.orgrsc.org

The biocatalytic reduction of a ketone to a chiral alcohol using a ketoreductase typically involves a nicotinamide (B372718) cofactor such as NADH or NADPH. nih.gov The cofactor is regenerated in situ, often using a sacrificial alcohol like isopropanol (B130326) or ethanol (B145695), making the process economically viable. nih.gov Researchers have successfully employed KREDs to produce a variety of enantioenriched pharmaceutical building blocks. nih.gov

Table 2: Examples of Ketoreductases in Chiral Synthon Synthesis

| Target Pharmaceutical | Precursor Ketone | Ketoreductase(s) | Key Advantage |

| Atomoxetine | Not specified | KRED 132 | High enantioselectivity |

| Talampanel | Not specified | RS1-ADH and CPADH | High enantioselectivity |

| Dolastatin | Not specified | KRED 132 | High enantioselectivity |

| Fluoxetine | Not specified | KRED 108/132 | High enantioselectivity |

Application of Ionic Liquids and Sustainable Solvents

The principles of green chemistry have spurred the investigation of ionic liquids (ILs) and other sustainable solvents as alternatives to volatile organic compounds (VOCs). pharmacyjournal.in Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. ijrra.netat.ua

In the context of aryl ketone synthesis, ionic liquids can serve as both the solvent and catalyst, or as a co-solvent to enhance reaction rates and selectivity. ijrra.net For instance, in Friedel-Crafts acylation reactions, the use of ionic liquids can facilitate catalyst recycling and product separation, leading to a more sustainable process. ijrra.net The properties of ionic liquids can be fine-tuned by modifying the cation and anion, allowing for the design of "designer solvents" tailored to specific reactions. at.ua

The use of bio-based ionic liquids, derived from renewable sources like amino acids and carbohydrates, further enhances the sustainability profile of these solvents. at.ua Besides ionic liquids, other green solvents such as water, glycerol, and supercritical fluids are also being explored for the synthesis of aryl ketones to minimize environmental impact. pharmacyjournal.in

Mechanistic Insights into Ethanone Synthesis

Understanding the reaction mechanisms involved in the synthesis of ethanones, particularly through Friedel-Crafts acylation, is fundamental to optimizing reaction conditions and controlling product distribution.

Detailed Analysis of Reaction Intermediates and Transition States

The Friedel-Crafts acylation reaction proceeds through a series of well-defined steps. byjus.com The initial step involves the reaction between an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form an acylium ion. quizlet.comsigmaaldrich.com This acylium ion, which is resonance-stabilized, acts as the electrophile. quizlet.comsigmaaldrich.com

The aromatic ring then attacks the acylium ion in an electrophilic aromatic substitution reaction, leading to the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. byjus.com This intermediate is not aromatic. The loss of aromaticity is compensated by the subsequent deprotonation of the ring by the conjugate base of the Lewis acid (e.g., AlCl₄⁻), which restores aromaticity and regenerates the Lewis acid catalyst. libretexts.org The final step involves the liberation of the aryl ketone product upon the addition of water. libretexts.org

Unlike the related Friedel-Crafts alkylation, the acylium ion intermediate is stable and does not typically undergo rearrangement. quizlet.comksu.edu.sa This lack of rearrangement is a significant advantage of the acylation reaction, allowing for the synthesis of products with specific substitution patterns. ksu.edu.sa

Regioselectivity and Stereoselectivity in Fluorinated Aryl Ketone Formation

The position of the incoming acyl group on the aromatic ring is governed by the directing effects of the substituents already present. In the case of 1-(4-ethyl-3-fluorophenyl)ethanone, the ethyl group is an ortho-, para-directing activator, while the fluorine atom is an ortho-, para-directing deactivator. The interplay of these electronic effects determines the regioselectivity of the acylation.

Synthesizing unsymmetrical α-fluoro-α'-aryl ketones can present regioselective challenges. researcher.life Recent research has focused on developing methods to control the regioselectivity of such reactions. For instance, a one-pot aryl-oxy-fluorination method using a palladium catalyst has been developed for the synthesis of unsymmetrical fluoro-aryl ketones. researcher.life

For the formation of chiral centers, stereoselectivity becomes a critical consideration. While Friedel-Crafts acylation itself does not typically create a chiral center at the carbonyl carbon, subsequent reduction of the ketone can lead to a chiral alcohol. The stereochemical outcome of this reduction can be controlled using chiral reducing agents or enzymatic catalysts like ketoreductases, as discussed previously. researchgate.net

Influence of Substituent Effects on Reaction Pathways

The rate and outcome of Friedel-Crafts acylation are significantly influenced by the nature of the substituents on the aromatic ring. libretexts.org Electron-donating groups (activating groups) increase the nucleophilicity of the aromatic ring, thereby increasing the reaction rate. ksu.edu.sa Conversely, electron-withdrawing groups (deactivating groups) decrease the ring's nucleophilicity and slow down the reaction. ksu.edu.sa

Strongly deactivating groups, such as nitro (NO₂) or trifluoromethyl (CF₃), can render the aromatic ring so electron-poor that the Friedel-Crafts acylation fails to occur. ksu.edu.samasterorganicchemistry.com Similarly, aromatic rings substituted with amino groups (-NH₂, -NHR, -NR₂) are also unreactive because the lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.org

The acyl group introduced during the reaction is itself a deactivating group. libretexts.org This deactivation prevents further acylation of the product, thus avoiding polysubstitution, a common issue in Friedel-Crafts alkylation. libretexts.org

High Resolution Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By observing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. For Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)-, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR studies.

Detailed experimental ¹H NMR spectral data for Ethanone, 1-(4-ethyl-3-fluorophenyl)- is not publicly available in the sources reviewed. A typical ¹H NMR spectrum would provide information on the chemical shifts, integrations, and coupling constants for the proton nuclei in the molecule, including the aromatic protons, the ethyl group protons, and the methyl protons of the ethanone moiety.

Table 1: Predicted ¹H NMR Data for Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | - | - | - |

| Aromatic CH | - | - | - |

| Aromatic CH | - | - | - |

| -CH₂- (Ethyl) | - | - | - |

| -CH₃ (Ethanone) | - | - | - |

| -CH₃ (Ethyl) | - | - | - |

Note: This table is for illustrative purposes. Specific experimental data is not available.

Specific experimental ¹³C NMR data for Ethanone, 1-(4-ethyl-3-fluorophenyl)- could not be located in the public domain through the conducted searches. This analytical technique would reveal the chemical environment of each carbon atom, including the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.

Table 2: Predicted ¹³C NMR Data for Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | - |

| Aromatic C-F | - |

| Aromatic C-C₂H₅ | - |

| Aromatic C-H | - |

| Aromatic C-H | - |

| Aromatic C-H | - |

| Aromatic C-C=O | - |

| -CH₂- (Ethyl) | - |

| -CH₃ (Ethanone) | - |

| -CH₃ (Ethyl) | - |

Note: This table is for illustrative purposes. Specific experimental data is not available.

While ¹⁹F NMR is a critical technique for characterizing fluorine-containing compounds, specific experimental data for Ethanone, 1-(4-ethyl-3-fluorophenyl)- is not available in the reviewed literature. A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the phenyl ring, and its chemical shift and coupling to neighboring protons would provide valuable structural information.

Investigations into through-space spin-spin coupling, particularly between the fluorine atom and the protons of the ethyl or acetyl groups, would offer insights into the preferred conformation of Ethanone, 1-(4-ethyl-3-fluorophenyl)-. However, no specific studies or data on this aspect for the target molecule were found. Such studies are crucial for understanding the three-dimensional arrangement of the molecule in solution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule, providing information about the functional groups present.

Table 3: Predicted FTIR Data for Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ketone) | - |

| Aromatic C=C Stretch | - |

| C-F Stretch | - |

| Aliphatic C-H Stretch | - |

| Aromatic C-H Stretch | - |

Note: This table is for illustrative purposes. Specific experimental data is not available.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, allowing for precise mass determination and subsequent fragmentation studies (MS/MS). For aromatic ketones, the carbonyl oxygen is often the most favorable site for protonation. nih.gov The fragmentation of these protonated molecules can proceed through various pathways, often initiated by proton transfer to a less thermodynamically stable but more reactive site. researchgate.net The stability of the resulting fragment ions, particularly resonance-stabilized cations, plays a key role in dictating the fragmentation pattern. rsc.org The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences the fragmentation behavior. rasayanjournal.co.in

For Ethanone, 1-(4-ethyl-3-fluorophenyl)-, the protonated molecular ion would be observed at m/z 167.1023, corresponding to the formula [C₁₀H₁₂FO]⁺. Subsequent fragmentation would likely involve the loss of neutral molecules.

Table 2: Predicted HR-ESI-MS Fragments for Protonated Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (Calculated) |

|---|---|---|---|

| 167.1023 | [C₈H₈FO]⁺ | C₂H₄ (Ethene) | 139.0554 |

| 167.1023 | [C₉H₉F]⁺˙ | CH₂CO (Ketene) | 136.0737 |

| 139.0554 | [C₇H₅O]⁺ | HF, CO | 105.0335 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for the analysis of volatile compounds. nih.gov In GC-MS, ionization is typically achieved by electron ionization (EI), which is a higher-energy technique that results in extensive fragmentation. nih.gov

For aromatic ketones, the most prominent fragmentation pathway under EI conditions is alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. whitman.edu This typically results in the formation of a stable acylium ion. The molecular ion peak (M⁺˙) is usually prominent for aromatic compounds. whitman.edu For Ethanone, 1-(4-ethyl-3-fluorophenyl)-, alpha-cleavage would lead to the loss of a methyl radical (•CH₃) to form the 4-ethyl-3-fluorobenzoyl cation, which would likely be the base peak in the spectrum.

Table 3: Predicted GC-MS (EI) Fragmentation Pattern for Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Ion | Proposed Structure | m/z | Relative Abundance |

|---|---|---|---|

| Molecular Ion [M]⁺˙ | [C₁₀H₁₁FO]⁺˙ | 166 | High |

| Alpha-Cleavage [M-CH₃]⁺ | [C₉H₈FO]⁺ | 151 | Base Peak |

| [M-C₂H₅]⁺ | [C₈H₆FO]⁺ | 137 | Medium |

| [M-COCH₃]⁺ | [C₈H₈F]⁺ | 123 | Medium |

Appearance energy (AE) measurements provide thermodynamic data about fragmentation processes. The appearance energy is the minimum energy required to produce a specific fragment ion from a neutral molecule. The difference between the AE of a fragment ion and the ionization energy (IE) of the parent molecule provides an estimate of the bond dissociation energy for that specific fragmentation pathway. uni-saarland.de

In the context of Ethanone, 1-(4-ethyl-3-fluorophenyl)-, comparing the appearance energies for the formation of the [M-CH₃]⁺ ion (m/z 151) and the [CH₃CO]⁺ ion (m/z 43) can reveal which alpha-cleavage pathway is energetically more favorable. The pathway leading to the more stable products (ion and neutral radical) will have a lower appearance energy. msu.edu Given the resonance stabilization of the substituted benzoyl cation, the formation of the [M-CH₃]⁺ ion is expected to be the lower energy, and therefore more probable, fragmentation event. msu.edu

Table 4: Conceptual Appearance Energy Data for Major Fragmentation Pathways

| Process | Ion Formed | Neutral Lost | Ionization Energy (IE) / Appearance Energy (AE) (Conceptual eV) |

|---|---|---|---|

| Ionization | [C₁₀H₁₁FO]⁺˙ | e⁻ | ~9.5 (IE) |

| Fragmentation 1 | [C₉H₈FO]⁺ | •CH₃ | ~10.2 (AE) |

Note: These values are illustrative and represent the expected trend where the formation of the more stable aromatic cation has a lower appearance energy.

X-ray Crystallography and Solid-State Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.

While a specific crystal structure for Ethanone, 1-(4-ethyl-3-fluorophenyl)- is not publicly available, data from structurally similar fluorinated aromatic ketones can provide a reliable model for its expected molecular geometry. nih.gov The molecule would feature a planar aromatic ring, with the fluorine and ethyl substituents attached. The acetyl group's carbonyl carbon and oxygen atoms would also lie in or close to the plane of the ring to maximize conjugation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···O and C-H···F hydrogen bonds.

Table 5: Representative Crystallographic Data for a Substituted Aromatic Ketone Analog

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.164 |

| b (Å) | 5.912 |

| c (Å) | 24.946 |

| β (°) | 105.33 |

| Volume (ų) | 1161.2 |

| Z | 4 |

| Bond Length C=O (Å) | ~1.22 |

| Bond Length C-F (Å) | ~1.36 |

Note: Data derived from a representative structure, 1-(3,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, to illustrate typical values. nih.gov

Crystal Packing and Intermolecular Interactions

In related fluorinated acetophenone (B1666503) derivatives, crystal packing is often influenced by a combination of van der Waals forces, dipole-dipole interactions, and potential weak C–H···O or C–H···F hydrogen bonds. For instance, studies on other substituted acetophenones have shown that intermolecular interactions play a crucial role in their solid-state conformations. However, without experimental data for the specific title compound, any discussion on its crystal packing would be speculative.

Conformational Analysis in the Solid State

Detailed conformational analysis of Ethanone, 1-(4-ethyl-3-fluorophenyl)- in the solid state is contingent upon the availability of its crystal structure, which is not present in the searched scientific literature. Such an analysis would involve the precise measurement of dihedral angles and other puckering parameters to define the three-dimensional arrangement of the molecule within the crystal.

For example, a key conformational feature in acetophenone derivatives is the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. This angle is influenced by the nature and position of substituents on the phenyl ring. In studies of 2'-fluoro-substituted acetophenone derivatives, it has been observed that the solid-state structures often exhibit a nearly coplanar arrangement between the benzene (B151609) ring and the carbonyl group. nih.gov The specific dihedral angles for Ethanone, 1-(4-ethyl-3-fluorophenyl)-, however, remain undetermined without experimental crystallographic data.

Due to the lack of available crystallographic data, a data table for the specified compound cannot be generated.

Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to solve the Schrödinger equation approximately. This approach allows for the accurate determination of various molecular properties. researchgate.netresearchgate.net

Optimized Molecular Structure and Geometrical Parameters

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized molecular structure. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be validated by comparing them with experimental data from techniques like X-ray crystallography, if available. researchgate.netnanobioletters.com The correlation between theoretical and experimental values serves as a benchmark for the accuracy of the chosen computational method. scirp.org

Below is a representation of the type of data obtained from such a calculation.

| Parameter | Atom Connection | Calculated Value (Å or °) |

| Bond Lengths | ||

| C=O | Data not available | |

| C-F | Data not available | |

| C-C (ring) | Data not available | |

| Bond Angles | ||

| C-C-O | Data not available | |

| F-C-C | Data not available | |

| C-C-C (ring) | Data not available |

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. Theoretical spectra are often scaled by an empirical factor to achieve better agreement with experimental spectroscopic data, aiding in the assignment of observed spectral bands. scirp.org

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν(C=O) | Carbonyl stretch | Data not available |

| ν(C-F) | Carbon-Fluorine stretch | Data not available |

| ν(C-H) aromatic | Aromatic C-H stretch | Data not available |

| ν(C-H) aliphatic | Aliphatic C-H stretch | Data not available |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. iucr.orgresearchgate.net A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis also helps to elucidate intramolecular charge transfer (ICT) processes within the molecule. researchgate.net

| Parameter | Calculated Value (eV) |

| HOMO Energy (E_HOMO) | Data not available |

| LUMO Energy (E_LUMO) | Data not available |

| Energy Gap (ΔE = E_LUMO - E_HOMO) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color code to denote different potential values. youtube.com

Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. For Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)-, this region is expected around the electronegative oxygen atom of the carbonyl group. researchgate.net

Blue regions signify positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms. researchgate.net

Green regions represent neutral or near-zero potential.

The MEP map provides a clear, visual guide to the electrophilic and nucleophilic centers of the molecule, offering insights into its intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer, which all contribute to molecular stability. rsc.orgacadpubl.eu The analysis examines interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with a donor-acceptor interaction is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater electron delocalization. iucr.orgacadpubl.eu For the title compound, significant interactions would be expected between the lone pairs of the oxygen and fluorine atoms and the antibonding orbitals of the phenyl ring.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C-C) | Data not available |

| LP (F) | π* (C-C) | Data not available |

| π (C-C) | π* (C-C) | Data not available |

Mechanistic Organic Transformations of Ethanone, 1 4 Ethyl 3 Fluorophenyl

Reaction Mechanisms Involving the Ethanone (B97240) Moiety

The acetyl group is a versatile functional group that participates in a wide range of reactions, primarily centered around the electrophilic carbonyl carbon and the acidic α-protons.

Reduction Reactions: The carbonyl group can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reaction conditions.

Reduction to an Alcohol: Catalytic hydrogenation or treatment with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to 1-(4-ethyl-3-fluorophenyl)ethanol. The mechanism of hydride reduction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Deoxygenation to a Methylene Group:

Wolff-Kishner Reduction: This reaction converts the carbonyl group to a methylene group (CH₂) under basic conditions. wikipedia.orgucla.edu The mechanism involves the formation of a hydrazone by condensation of the ketone with hydrazine (B178648). ucla.edu Subsequent deprotonation by a strong base (like KOH in a high-boiling solvent such as ethylene (B1197577) glycol) leads to a diimide anion, which then collapses with the extrusion of nitrogen gas to form a carbanion. wikipedia.orglscollege.ac.inmasterorganicchemistry.com This carbanion is then protonated by the solvent to yield the final product, 1-ethyl-2-fluoro-4-propylbenzene. masterorganicchemistry.com

Clemmensen Reduction: This method achieves the same transformation under acidic conditions, using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in The mechanism is thought to involve electron transfer from the metal surface to the protonated carbonyl group, leading to organozinc intermediates that are eventually reduced to the alkane. wikipedia.org This method is particularly effective for aryl alkyl ketones. wikipedia.organnamalaiuniversity.ac.in

Oxidation Reactions:

Baeyer-Villiger Oxidation: This reaction oxidizes the ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnrochemistry.com The mechanism begins with the protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org The key step is the migration of one of the groups attached to the carbonyl carbon to the adjacent oxygen of the peroxide linkage. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For 1-(4-ethyl-3-fluorophenyl)ethanone, the 4-ethyl-3-fluorophenyl group has a higher migratory aptitude than the methyl group. Therefore, the migration of the aryl group is expected, leading to the formation of 4-ethyl-3-fluorophenyl acetate. organic-chemistry.org

Interactive Data Table: Reactions of the Ethanone Moiety

| Reaction | Reagents | Product | Mechanistic Highlights |

|---|---|---|---|

| Hydride Reduction | NaBH₄ or LiAlH₄, followed by H₂O/H⁺ | 1-(4-ethyl-3-fluorophenyl)ethanol | Nucleophilic attack of hydride on the carbonyl carbon. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, ethylene glycol, heat | 1-ethyl-2-fluoro-4-propylbenzene | Formation of a hydrazone, followed by base-catalyzed elimination of N₂. wikipedia.orgucla.edu |

| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 1-ethyl-2-fluoro-4-propylbenzene | Reduction via organozinc intermediates on the metal surface. wikipedia.org |

| Baeyer-Villiger Oxidation | m-CPBA or other peroxyacids | 4-ethyl-3-fluorophenyl acetate | Formation of a Criegee intermediate and regioselective migration of the aryl group. wikipedia.orgorganic-chemistry.org |

Aromatic Substitution Mechanisms on the Fluorinated Phenyl Ring

The benzene (B151609) ring of 1-(4-ethyl-3-fluorophenyl)ethanone can undergo substitution reactions, with the position of substitution being directed by the existing groups.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are controlled by the electronic effects of the substituents already present. libretexts.orgchemistrytalk.orgleah4sci.com

Directing Effects of Substituents:

Acetyl Group (-COCH₃): This is a moderately deactivating group due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position (C5). libretexts.orgleah4sci.com

Ethyl Group (-CH₂CH₃): This is a weakly activating group due to its electron-donating inductive effect. It directs incoming electrophiles to the ortho and para positions relative to itself (C3 and C6). pressbooks.pub

Fluoro Group (-F): Halogens are a unique class. The fluoro group is deactivating due to its strong electron-withdrawing inductive effect, but it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (sigma complex). libretexts.org It directs to positions C2 and C4.

Acetyl group directs to C5.

Ethyl group directs to C6 (the C2 position is sterically hindered by the acetyl group).

Fluoro group directs to C2 (ortho) and C6 (para).

Considering these factors, the C6 position is the most likely site for electrophilic attack, as it is activated by the ethyl group (para) and the fluoro group (para), and is not sterically hindered. The C2 position is also activated by the fluoro group (ortho) but is adjacent to the bulky acetyl group. The C5 position is directed by the deactivating acetyl group. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the C6 position.

Nucleophilic Aromatic Substitution (SNA_r): This reaction is less common for this substrate unless a good leaving group is present and the ring is further activated by strong electron-withdrawing groups. The existing fluoro group could potentially act as a leaving group, but SNA_r reactions typically require harsh conditions or additional strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.

Catalytic Reaction Mechanisms (e.g., Organometallic Catalysis)

Organometallic catalysts can be employed for various transformations of 1-(4-ethyl-3-fluorophenyl)ethanone.

Catalytic Hydrogenation: The use of metal catalysts like platinum, palladium, or rhodium with hydrogen gas can lead to the reduction of the ketone to an alcohol. core.ac.uk Selective hydrogenation of the carbonyl group without affecting the aromatic ring can be achieved with certain catalysts. core.ac.ukkaust.edu.sa For instance, modified rhodium or ruthenium catalysts have shown high selectivity for the hydrogenation of the carbonyl group in substituted acetophenones. kaust.edu.sarsc.org The mechanism involves the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group.

Cross-Coupling Reactions: If the molecule were modified to include a halide at one of the ring positions (e.g., through electrophilic halogenation), it could participate in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions to form new carbon-carbon bonds. For example, a bromo-derivative at the C6 position could undergo a Suzuki coupling with an arylboronic acid to form a biphenyl (B1667301) derivative.

Rearrangement Reactions (e.g., Stevens Rearrangement)

While the Stevens rearrangement itself is more characteristic of quaternary ammonium (B1175870) or sulfonium (B1226848) salts, other rearrangements are pertinent to ketones. wikipedia.orgnumberanalytics.com

Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of the corresponding oxime to an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The oxime of 1-(4-ethyl-3-fluorophenyl)ethanone can be formed by reacting the ketone with hydroxylamine. Treatment of the oxime with a strong acid (like sulfuric acid or PCl₅) protonates the hydroxyl group, converting it into a good leaving group. libretexts.org This is followed by the migration of the group anti to the leaving group to the nitrogen atom, with the simultaneous expulsion of water. organic-chemistry.org The migration of the 4-ethyl-3-fluorophenyl group would lead to the formation of N-(4-ethyl-3-fluorophenyl)acetamide.

Willgerodt-Kindler Reaction: This reaction converts aryl alkyl ketones to the corresponding terminal amides upon heating with sulfur and an amine (like morpholine). wikipedia.org The mechanism is complex but is thought to involve the initial formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl function to the terminal carbon of the alkyl chain, which is then converted to a thioamide. Subsequent hydrolysis would yield the corresponding amide. For 1-(4-ethyl-3-fluorophenyl)ethanone, this reaction would produce 2-(4-ethyl-3-fluorophenyl)acetamide.

Influence of the Ethyl and Fluoro Substituents on Reaction Selectivity

The ethyl and fluoro substituents play a crucial role in dictating the regioselectivity of reactions on the aromatic ring.

Electronic Effects:

The ethyl group is an electron-donating group (+I effect), which activates the ortho and para positions towards electrophilic attack. pressbooks.pub

Steric Effects: The ethyl group is bulkier than the fluoro group and can sterically hinder attack at the adjacent C5 position. The acetyl group is also sterically demanding and will disfavor substitution at the C2 position.

Combined Influence on Regioselectivity: In electrophilic aromatic substitution, the positions activated by both the ethyl and fluoro groups will be the most favored. As discussed in section 5.2, the C6 position is para to both the ethyl and fluoro groups, making it the most electronically enriched and sterically accessible site for electrophilic attack. The activating effect of the ethyl group and the resonance-directing effect of the fluoro group work in concert to favor substitution at this position over others. The deactivating, meta-directing acetyl group further disfavors substitution at the positions ortho and para to it (C2 and C6), but the combined activating and directing power of the ethyl and fluoro groups at C6 typically overrides this.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -COCH₃ | C1 | -I, -M (Deactivating) | meta (to C3, C5) |

| -F | C3 | -I, +M (Deactivating) | ortho, para (to C2, C4, C6) |

| -CH₂CH₃ | C4 | +I (Activating) | ortho, para (to C3, C5) |

Emerging Applications in Chemical Synthesis and Materials Science

Building Block Chemistry for Complex Organic Molecules

The reactivity of the acetyl group and the specific substitution on the phenyl ring allow Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)- to serve as a foundational building block for a diverse range of more complex molecular architectures.

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a pivotal class of organic compounds synthesized through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. Ethanone, 1-(4-ethyl-3-fluorophenyl)- serves as the acetophenone component in this reaction, providing the core structure for one of the aryl rings and the α,β-unsaturated carbonyl system.

The general reaction involves dissolving the ethanone and a selected aromatic aldehyde in a solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds at room temperature or with gentle heating to yield the corresponding chalcone derivative. The presence of the 4-ethyl and 3-fluoro substituents on the phenyl ring of the ethanone starting material influences the electronic properties and reactivity of the resulting chalcone, making it a desirable scaffold for further chemical exploration.

| Acetophenone Precursor | Aldehyde Reactant | Base/Solvent | Yield (%) |

|---|---|---|---|

| 1-(4-Fluorophenyl)ethanone | 4-Fluorobenzaldehyde | NaOH / Ethanol | 91 |

| 1-(4-Methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | KOH / Ethanol | ~90 (ultrasound) |

| 4-Aminoacetophenone | Various Benzaldehydes | KOH / Ethanol | 70-85 |

Precursors for Heterocyclic Compound Synthesis

The chalcones derived from Ethanone, 1-(4-ethyl-3-fluorophenyl)- are highly valuable intermediates for synthesizing a wide array of heterocyclic compounds due to the presence of the reactive α,β-unsaturated carbonyl moiety.

Pyrazolines: Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are readily synthesized by the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate. The reaction is typically carried out in a solvent such as ethanol or acetic acid. The nucleophilic addition of hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration, yields the corresponding pyrazoline derivative. Chalcones derived from 1-(4-ethyl-3-fluorophenyl)ethanone can thus be converted into 3-(4-ethyl-3-fluorophenyl)-5-aryl-pyrazolines, a class of compounds investigated for various applications.

Pyridines: Pyridine (B92270) synthesis can be achieved from chalcone precursors through various methods. One common approach involves the reaction of the α,β-unsaturated ketone with a compound providing the nitrogen atom and the remaining carbons needed to form the six-membered ring. For instance, multicomponent reactions involving the chalcone, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) source (like ammonium acetate) under heating can lead to highly substituted pyridine derivatives.

Quinoline (B57606): The Friedländer annulation is a classical method for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While not a direct reaction from the chalcone itself, the parent ketone, 1-(4-ethyl-3-fluorophenyl)ethanone, can be chemically modified to introduce a 2-amino group, making it a suitable precursor for this reaction. Alternatively, certain synthetic routes allow for the construction of the quinoline ring system using chalcone-like structures as synthons.

Development of Specialty Chemicals and Agrochemical Intermediates

Fluorinated organic compounds play a crucial role in modern agrochemicals, including herbicides, fungicides, and insecticides. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to improved efficacy and a more favorable environmental profile.

While Ethanone, 1-(4-ethyl-3-fluorophenyl)- is not directly cited as an intermediate in currently commercialized pesticides, its chemical structure is highly relevant to the field. Fluorinated acetophenones are a key class of building blocks used in the synthesis of active agrochemical ingredients. For example, various patented fungicidal and insecticidal compounds incorporate fluorophenyl moieties. The specific 4-ethyl-3-fluoro substitution pattern offers a unique combination of electronic and steric properties that can be exploited in the design of new, proprietary specialty chemicals. Its role as a precursor allows for the introduction of this specific substituted phenyl ring into larger, more complex molecules being screened for biological activity in the agricultural sector.

Advanced Materials Research

The application of organic molecules in materials science, particularly in optics and electronics, is a rapidly growing field. Derivatives of Ethanone, 1-(4-ethyl-3-fluorophenyl)- show potential in this area, especially in the development of non-linear optical materials.

Design and Prediction of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Chalcones are a well-studied class of molecules for NLO applications due to their π-conjugated system that connects an electron-donor group to an electron-acceptor group (a push-pull system). This structure facilitates intramolecular charge transfer (ICT), which is a key requirement for a high NLO response.

Derivatives synthesized from Ethanone, 1-(4-ethyl-3-fluorophenyl)- are promising candidates for NLO materials. The core chalcone structure provides the necessary π-conjugated bridge (–CH=CH–C=O–). The 1-(4-ethyl-3-fluorophenyl) group acts as one end of the molecule. By condensing it with an aromatic aldehyde bearing a strong electron-donating group (e.g., -N(CH₃)₂, -OCH₃) or a strong electron-accepting group (e.g., -NO₂), a molecule with significant push-pull character can be designed.

The design and prediction of the NLO properties of these potential materials are heavily reliant on computational chemistry. Methods like Density Functional Theory (DFT) are used to calculate key NLO parameters.

| Parameter | Symbol | Significance in NLO Design |

|---|---|---|

| Dipole Moment | μ | Indicates the charge asymmetry in the molecule, which is crucial for second-order NLO effects. |

| Polarizability | α | Measures the ease of distortion of the electron cloud by an electric field. |

| First Hyperpolarizability | β | The primary figure of merit for second-order NLO activity at the molecular level. |

| Third-Order Susceptibility | χ⁽³⁾ | A macroscopic property that quantifies the third-order NLO response of the bulk material. nih.govgoogle.com |

| HOMO-LUMO Energy Gap | Eg | A smaller energy gap often correlates with higher polarizability and enhanced NLO properties. google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Ethanone, 1-(4-ethyl-3-fluorophenyl)- |

| Chalcone |

| Indole |

| Pyrazoline |

| Pyridine |

| Quinoline |

| 1-(4-Fluorophenyl)ethanone |

| 4-Fluorobenzaldehyde |

| 1-(4-Methoxyphenyl)ethanone |

| 4-Aminoacetophenone |

| Sodium hydroxide |

| Potassium hydroxide |

| Ethanol |

| Hydrazine hydrate |

| Acetic acid |

| Malononitrile |

| Ammonium acetate |

Theoretical Considerations in Biological Interaction Mechanisms

Molecular Target Identification and Interaction Mechanisms

Understanding how a molecule like Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)- might interact with biological targets is the first step in drug discovery. This involves computational methods to predict and elucidate potential interactions at the molecular level.

Computational docking is a key in silico method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For a molecule such as Ethanone, 1-(4-ethyl-3-fluorophenyl)-, docking studies would be employed to screen libraries of biological targets, such as enzymes and receptors, to identify those with high binding affinity.

For instance, Prostaglandin E Synthase, an enzyme involved in inflammation, could be a hypothetical target. A docking simulation would place the ethanone derivative into the enzyme's active site, calculating the most stable binding conformation and estimating the binding energy. The simulation would analyze interactions such as hydrogen bonds between the acetyl group's oxygen and amino acid residues, hydrophobic interactions involving the ethyl group and the phenyl ring with nonpolar pockets of the enzyme, and potential halogen bonds or dipole-dipole interactions involving the fluorine atom. The results would guide the prioritization of this compound for further experimental testing.

Should computational screening and initial assays suggest that Ethanone, 1-(4-ethyl-3-fluorophenyl)- or its derivatives inhibit a particular enzyme, the next step is to elucidate the mechanism of this inhibition. For example, acetophenone-based scaffolds have been investigated as inhibitors of enzymes like 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in metabolic diseases. nih.govdoi.org

The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through enzyme kinetic studies. Molecular docking can further support these findings by showing whether the compound binds to the active site, where the natural substrate binds (suggesting competitive inhibition), or to an allosteric site elsewhere on the enzyme (suggesting non-competitive inhibition). nih.gov Understanding this mechanism is crucial for optimizing the inhibitor's structure to enhance potency and selectivity.

The binding affinity of a ligand to a receptor is a measure of the strength of their interaction and is a critical determinant of the ligand's potential biological activity. This affinity can be predicted using computational tools that calculate the free energy of binding. For Ethanone, 1-(4-ethyl-3-fluorophenyl)-, these predictions would quantify how strongly it might bind to a hypothetical receptor. The calculation takes into account the enthalpic contributions from molecular interactions (hydrogen bonds, van der Waals forces) and the entropic effects related to changes in the conformation of the ligand and protein upon binding. These predictions help to virtually screen and rank potential drug candidates before synthesis and in vitro testing.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For Ethanone, 1-(4-ethyl-3-fluorophenyl)-, SAR analysis focuses on the specific roles of the fluorine and ethyl substituents.

The fluorine and ethyl groups on the phenyl ring are critical in defining the molecule's physicochemical properties and its interaction with biological targets.

Fluorine Substituent: The introduction of a fluorine atom can significantly alter a molecule's properties. Due to its high electronegativity, fluorine can change the electronic distribution of the aromatic ring, affect the acidity of nearby protons, and alter metabolic stability by blocking sites susceptible to oxidation. nih.gov Studies on 2'-fluoro-substituted acetophenones have shown that the fluorine atom can control the molecule's conformation, favoring an s-trans conformer where the carbonyl group and the fluorine are positioned away from each other. nih.govacs.org This conformational preference can be crucial for fitting into a specific protein binding site. acs.org

The interplay between the electron-withdrawing fluorine and the hydrophobic ethyl group creates a unique molecular profile that can be fine-tuned for specific biological targets.

Table 1: Influence of Substituents on Molecular Properties

| Substituent | Property | Potential Biological Impact |

|---|---|---|

| Fluorine | High Electronegativity | Alters electronic profile, influences acidity, forms potential halogen or hydrogen bonds. |

| Small Size | Acts as a bioisostere for a hydrogen atom with minimal steric bulk. | |

| Metabolic Stability | Can block sites of metabolic oxidation, increasing the compound's half-life. | |

| Conformational Control | Can lock the molecule into a specific conformation (e.g., s-trans) favorable for binding. acs.org | |

| Ethyl Group | Lipophilicity | Increases hydrophobicity, potentially improving membrane permeability and binding to hydrophobic pockets. |

| Steric Bulk | Provides size and shape complementarity with the target binding site. | |

| van der Waals Contacts | Forms non-polar interactions that can contribute to binding affinity. |

Ethanone, 1-(4-ethyl-3-fluorophenyl)- serves as a valuable starting material, or precursor, for the rational design of more complex and potent bioactive molecules. Its substituted phenyl ring is a common feature in many known therapeutic agents.

For Anticancer Agents: The acetophenone (B1666503) scaffold is a building block for various heterocyclic compounds with demonstrated anticancer activity. researchgate.net For example, it can be used to synthesize thiazolylhydrazones or pyrazoline derivatives, which have shown potent antiproliferative effects against cancer cell lines like MCF-7 (breast cancer). rsc.orgnih.gov The 4-ethyl and 3-fluoro substitutions on the phenyl ring can be exploited to enhance selectivity and potency against specific cancer-related targets like protein kinases. nih.gov

For Antiplatelet Agents: Substituted aromatic rings are key components of many antiplatelet agents. Rational design strategies could involve modifying the acetyl group of Ethanone, 1-(4-ethyl-3-fluorophenyl)- to create hydrazone derivatives or incorporating the entire scaffold into larger imidazole-based structures. nih.govresearchgate.net These modifications aim to produce compounds that can inhibit platelet aggregation induced by agents like arachidonic acid, a key pathway in thrombus formation. nih.gov

For 11-β-hydroxysteroid dehydrogenase (11β-HSD1) inhibitors: This enzyme is a well-established target for treating metabolic syndrome and type 2 diabetes. nih.gov Adamantyl ethanone derivatives are known potent and selective inhibitors of 11β-HSD1. nih.gov The 1-(4-ethyl-3-fluorophenyl)ethanone structure provides a core that can be elaborated upon, for instance, by attaching larger groups to the acetyl methyl position, to create novel and selective inhibitors of 11β-HSD1. The fluorine and ethyl groups would be key for optimizing interactions within the enzyme's active site.

Table 2: Rational Design Strategies for Bioactive Analogs

| Therapeutic Area | Design Strategy | Example of Resulting Scaffold | Potential Mechanism of Action |

|---|---|---|---|

| Anticancer | Cyclization with thiosemicarbazones. rsc.org | Thiazolyl-hydrazones | Induction of apoptosis, cell cycle arrest. rsc.org |

| Hybridization with pyrazoline. nih.gov | Thiazolyl-pyrazoline hybrids | Inhibition of protein kinases (e.g., EGFR, HER2). nih.gov | |

| Antiplatelet | Condensation to form hydrazones. nih.gov | Imidazole-hydrazone derivatives | Inhibition of platelet aggregation pathways (e.g., induced by collagen or arachidonic acid). nih.gov |

| Metabolic Disease | Modification of the ethanone motif. | Adamantyl ethanone analogs | Selective inhibition of 11-β-hydroxysteroid dehydrogenase 1 (11β-HSD1). nih.gov |

Research on "Ethanone, 1-(4-ethyl-3-fluorophenyl)-" and Its Role in Apoptosis Induction Remains Undocumented in Publicly Accessible Scientific Literature

Despite a targeted search for the biological activities of the chemical compound Ethanone, 1-(4-ethyl-3-fluorophenyl)-, particularly concerning its molecular mechanisms of cellular pathway modulation and apoptosis induction, no specific research findings have been identified in the available scientific literature.

Scientists rely on published, peer-reviewed research to understand the complex interactions between chemical compounds and biological systems. In the case of Ethanone, 1-(4-ethyl-3-fluorophenyl)-, there is a notable absence of studies detailing its effects on cellular pathways, including the highly regulated process of programmed cell death known as apoptosis.

Apoptosis is a critical cellular process for normal development and tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis is a key mechanism for many therapeutic agents. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on a cascade of enzymes called caspases, which are the executioners of cell death. Key players in this process include initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3 and -7). nih.govnih.govnih.gov

The executioner caspases, once activated, are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov For instance, caspase-3 is considered a primary executioner of apoptosis and is responsible for many of the classic hallmarks of this process. nih.govnih.gov Caspase-7 also plays a significant, sometimes distinct, role in the apoptotic process. nih.govnih.gov

While extensive research exists on the biological activities of various other chemical compounds, including derivatives of 1-indanones, 1,2,4-triazolethiones, and thiazoles, which have shown activities ranging from antimicrobial to anticancer, no such data is available for Ethanone, 1-(4-ethyl-3-fluorophenyl)-. itmedicalteam.plbeilstein-journals.orgresearchgate.netmdpi.comnih.gov

The absence of published data means that there is no information to construct a detailed analysis of its theoretical considerations in biological interaction mechanisms, specifically regarding the molecular mechanisms of cellular pathway modulation such as apoptosis induction. Consequently, no data tables or detailed research findings on this specific compound's activity can be provided at this time. Further empirical research is required to elucidate any potential biological effects of Ethanone, 1-(4-ethyl-3-fluorophenyl)-.

Environmental Dynamics and Theoretical Fate Prediction

Prediction of Degradation Pathways and Transformation Products

The degradation of organic compounds in the environment is a critical process that determines their persistence. For aromatic ketones such as Ethanone (B97240), 1-(4-ethyl-3-fluorophenyl)-, biodegradation is a primary mechanism of removal. nih.gov The initial steps in the aerobic degradation of aromatic compounds typically involve oxidation reactions catalyzed by microbial enzymes. libretexts.org

Based on established degradation pathways for similar aromatic compounds, a plausible aerobic degradation pathway for Ethanone, 1-(4-ethyl-3-fluorophenyl)- can be predicted to initiate with the oxidation of the ethyl group or the aromatic ring. nih.govrsc.org Hydroxylation of the aromatic ring is a common initial step, leading to the formation of phenolic intermediates. researchgate.net These intermediates can then undergo ring cleavage, a key step in the breakdown of the aromatic structure. researchgate.net

Subsequent reactions would likely involve the further breakdown of the resulting aliphatic chains into smaller molecules that can be integrated into microbial metabolic pathways, ultimately leading to mineralization to carbon dioxide and water. nih.gov

Predicted Transformation Products:

Oxidation of the ethyl group: This could lead to the formation of 1-(1-(4-ethyl-3-fluorophenyl)vinyl)ethan-1-one and subsequently 1-(4-ethyl-3-fluorophenyl)ethan-1-one-2-ol.

Hydroxylation of the aromatic ring: This could result in various hydroxylated isomers of the parent compound.

Ring cleavage products: Following hydroxylation, cleavage of the aromatic ring would produce various aliphatic acids and aldehydes.

It is important to note that the actual degradation pathway and the specific transformation products formed can be influenced by various environmental factors, including the microbial populations present, oxygen availability, temperature, and pH.

Computational Modeling of Environmental Partitioning

The distribution of a chemical in the environment is largely determined by its partitioning behavior between different phases, such as water, soil, and air. Computational models can provide valuable estimates of the key parameters that govern this partitioning.

Hydrophobicity is a key property that influences a chemical's tendency to partition from water into organic phases, such as lipids in organisms and organic matter in soil and sediment. It is commonly quantified by the octanol-water partition coefficient (LogP). A higher LogP value indicates greater hydrophobicity. The predicted LogP for Ethanone, 1-(4-ethyl-3-fluorophenyl)- suggests a moderate level of hydrophobicity.

Table 1: Predicted Hydrophobicity of Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Parameter | Predicted Value |

|---|---|

| LogP | 3.15 |

Note: This value is a computational prediction and may differ from experimental values.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound like Ethanone, 1-(4-ethyl-3-fluorophenyl)-, which does not have strongly acidic or basic functional groups, significant ionization under typical environmental pH conditions (pH 5-9) is not expected. The ketone functional group is a very weak base, and its protonation would only occur under highly acidic conditions. Therefore, the compound is expected to exist predominantly in its neutral form in the environment.

Table 2: Predicted Dissociation Constant of Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Parameter | Predicted Value |

|---|---|

| pKa (most basic) | -6.2 |

Note: This value is a computational prediction and indicates very weak basicity.

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility in the environment. This is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong sorption to soil organic matter and low mobility. The Koc of a non-ionizable organic compound can be estimated from its LogP value using QSAR models. frontiersin.org

Table 3: Predicted Soil Sorption of Ethanone, 1-(4-ethyl-3-fluorophenyl)-

| Parameter | Predicted Value |

|---|---|

| Koc (L/kg) | 450.7 |

Note: This value is a computational prediction based on the predicted LogP and may differ from experimental values.

This predicted Koc value suggests that Ethanone, 1-(4-ethyl-3-fluorophenyl)- will have a moderate tendency to adsorb to soil and sediment.

Theoretical Predictions of Bioavailability and Mobility in Environmental Systems

The bioavailability and mobility of a chemical in the environment are influenced by its hydrophobicity and soil sorption characteristics.

Bioavailability: The moderate hydrophobicity (LogP of 3.15) suggests that Ethanone, 1-(4-ethyl-3-fluorophenyl)- has the potential to bioaccumulate in aquatic organisms. Chemicals with LogP values in this range can be taken up by organisms from the surrounding water and accumulate in fatty tissues.

Mobility: The predicted moderate soil sorption coefficient (Koc of 450.7 L/kg) indicates that Ethanone, 1-(4-ethyl-3-fluorophenyl)- will have limited mobility in soil. While some leaching to groundwater may occur, the compound is expected to be largely retained in the soil matrix, particularly in soils with higher organic matter content. In aquatic systems, a significant fraction of the compound is likely to be associated with suspended sediments and bottom sediments.

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl group δ ~1.2 ppm (triplet), fluorophenyl ring δ ~7.3–7.8 ppm) .

- IR : Carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the ethanone moiety .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. Advanced

- Contradiction resolution : Discrepancies in carbonyl peak shifts (e.g., solvent polarity effects) are addressed via DFT calculations to correlate experimental and theoretical IR/NMR data .

- X-ray crystallography : SHELX software refines crystal structures, validating bond lengths/angles and detecting disorder (R-factor < 0.05) .

What computational approaches predict the electronic properties and reactivity of this compound?

Q. Advanced

- DFT calculations : B3LYP/6-311+G(d,p) basis sets determine HOMO/LUMO energies, absolute hardness (η), and electrophilicity index (ω). For example, η = ½(I − A), where I = ionization potential and A = electron affinity .

- Docking studies : Molecular dynamics simulations assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

How are physicochemical properties leveraged in experimental design?

Q. Basic

| Property | Value | Source |

|---|---|---|

| LogP | 3.695 | |

| Boiling Point (°C) | 319.3 | |

| Refractive Index | 1.552 | |

| Molecular Weight (g/mol) | 235.30 |

Q. Advanced

- QSAR modeling : LogP and polar surface area (PSA) predict bioavailability in drug discovery pipelines .

What strategies address contradictions in biological activity data across studies?

Q. Advanced

- Dose-response validation : Replicate assays (e.g., MIC for antimicrobial activity) with standardized protocols to minimize batch variability .

- Metabolite profiling : LC-HRMS identifies degradation products that may confound activity results .

- Proteomics integration : SILAC labeling quantifies target engagement in cellular models .

How is crystallographic data validated for structural determination?

Q. Advanced

- SHELXL refinement : Parameters include R1 (≥ I/2σ(I)), wR2 (all data), and Flack x to confirm absolute configuration .

- Twinned data : Twin law identification (e.g., via PLATON) and detwinning algorithms resolve overlapping reflections .

What are the challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Catalyst recycling : Immobilized AlCl₃ on mesoporous silica improves recovery and reduces waste .

- Continuous flow systems : Microreactors enhance heat/mass transfer for exothermic acylation steps .

How do substituents influence the compound’s spectroscopic and reactive profiles?

Q. Advanced

- Fluorine effects : ¹⁹F NMR (δ ~−110 ppm) and Hammett constants (σₚ = 0.06) predict electron-withdrawing impacts on ring reactivity .

- Ethyl group dynamics : Rotamer populations in NOESY spectra correlate with steric effects on reaction pathways .

What in silico tools model pharmacokinetic properties for drug development?

Q. Advanced

- ADMET prediction : SwissADME estimates intestinal permeability (Caco-2 model) and cytochrome P450 interactions .